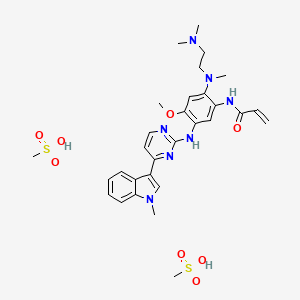

Osimertinib dimesylate

Beschreibung

The exact mass of the compound Osimertinib (dimesylate) is 691.24580364 g/mol and the complexity rating of the compound is 845. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Osimertinib dimesylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Osimertinib dimesylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O2.2CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;2*1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);2*1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUCCTLBBCSFEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41N7O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

691.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Osimertinib Dimesylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osimertinib (B560133), marketed as Tagrisso, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1] Its mechanism of action is centered on the irreversible and highly selective inhibition of both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[2] This selectivity profile translates into a favorable clinical efficacy and safety profile. This technical guide provides a comprehensive overview of the core mechanism of action of osimertinib dimesylate, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and processes.

Molecular Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound that functions as an irreversible inhibitor of the EGFR tyrosine kinase domain.[2] Its mechanism is predicated on the formation of a covalent bond with a specific cysteine residue within the ATP-binding pocket of the EGFR protein.

Covalent Binding to Cys797

The key to osimertinib's irreversible inhibition lies in its chemical structure, which includes a reactive acrylamide (B121943) group.[2] This group acts as a Michael acceptor, enabling the formation of a covalent bond with the thiol group of the cysteine residue at position 797 (Cys797) in the EGFR kinase domain.[2] This covalent linkage permanently blocks the ATP-binding site, thereby preventing ATP from binding and inhibiting the downstream signaling pathways that drive tumor cell proliferation and survival.[2]

Selectivity for Mutant EGFR

A critical feature of osimertinib is its high selectivity for mutant forms of EGFR over the wild-type (WT) receptor. This selectivity is crucial for minimizing off-target effects and associated toxicities commonly seen with earlier-generation EGFR TKIs. The drug demonstrates potent inhibition against EGFR harboring sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[2][3]

The structural basis for this selectivity lies in the conformational changes within the ATP-binding pocket induced by these mutations. These alterations create a more favorable binding environment for osimertinib compared to the wild-type receptor.

Inhibition of Downstream Signaling Pathways

By inhibiting the kinase activity of mutant EGFR, osimertinib effectively blocks the activation of downstream signaling cascades that are critical for cancer cell growth and survival. The two primary pathways affected are:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.

-

PI3K/AKT/mTOR Pathway: This pathway plays a crucial role in cell growth, metabolism, and survival.

The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.

Diagram of EGFR Signaling Pathway Inhibition by Osimertinib

Caption: EGFR Signaling Pathway Inhibition by Osimertinib.

Quantitative Data

The potency and selectivity of osimertinib have been quantified through various in vitro and clinical studies.

In Vitro Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

| EGFR Mutation Status | Cell Line | Osimertinib IC50 (nM) |

| Sensitizing Mutations | ||

| Exon 19 Deletion | PC-9 | 7 |

| L858R | H3255 | 12 |

| Resistance Mutation | ||

| L858R + T790M | H1975 | 15 |

| Exon 19 Del + T790M | PC-9VanR | ~13-54 |

| Wild-Type | LoVo | ~480-1000 |

Data compiled from multiple sources. Actual values may vary depending on the specific assay conditions.[3][4]

Pharmacokinetic Properties

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | ~6 hours |

| Apparent Oral Clearance (CL/F) | 14.3 L/h |

| Mean Half-life (t1/2) | 48 hours |

| Volume of Distribution (Vz/F) | 1285 L |

| Metabolism | Primarily via CYP3A4/5 |

Pharmacokinetic parameters for an 80 mg once-daily dose at steady state.[5][6]

Clinical Efficacy

FLAURA Trial (First-Line Treatment) [1][7][8][9][10][11][12]

| Endpoint | Osimertinib | Comparator EGFR-TKI (Gefitinib or Erlotinib) | Hazard Ratio (95% CI) | P-value |

| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 (0.37-0.57) | <0.001 |

| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.80 (0.64-1.00) | 0.046 |

| Objective Response Rate (ORR) | 80% | 76% | - | - |

| Median Duration of Response | 17.2 months | 8.5 months | - | - |

AURA3 Trial (Second-Line Treatment for T790M-Positive NSCLC) [13][14][15][16][17][18][19][20]

| Endpoint | Osimertinib | Platinum-Pemetrexed Chemotherapy | Hazard Ratio (95% CI) | P-value |

| Median Progression-Free Survival (PFS) | 10.1 months | 4.4 months | 0.30 (0.23-0.41) | <0.001 |

| Objective Response Rate (ORR) | 71% | 31% | - | <0.001 |

| Median Overall Survival (OS) | 26.8 months | 22.5 months | 0.87 (0.67-1.12) | 0.277 |

Note: The overall survival in the AURA3 trial was not statistically significant, likely due to a high rate of crossover from the chemotherapy arm to the osimertinib arm upon disease progression.[14][18]

Experimental Protocols

In Vitro EGFR Kinase Assay for IC50 Determination

This protocol outlines a general procedure for determining the IC50 of osimertinib against EGFR kinase activity using a luminescence-based assay that measures ADP production.

Materials:

-

Recombinant Human EGFR (wild-type or mutant)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Substrate (e.g., a synthetic peptide)

-

Osimertinib dimesylate (serial dilutions)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Reagent Preparation: Prepare serial dilutions of osimertinib in the kinase assay buffer. Prepare a master mix containing the EGFR substrate and ATP in the kinase assay buffer. Dilute the recombinant EGFR enzyme to the desired concentration.

-

Assay Plate Setup: Add the osimertinib dilutions to the wells of the assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Kinase Reaction: Initiate the reaction by adding the diluted EGFR enzyme to all wells except the negative controls. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Reaction Termination and ADP Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature.

-

Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Subtract the background luminescence from all readings. Calculate the percentage of kinase activity relative to the positive control. Plot the percent inhibition against the logarithm of the osimertinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram of In Vitro Kinase Assay Workflow

Caption: In Vitro Kinase Assay Workflow.

Cell-Based Viability Assay (MTT Assay)

This protocol describes a common method to assess the effect of osimertinib on the viability of cancer cell lines.

Materials:

-

EGFR-mutant and wild-type cancer cell lines

-

Complete cell culture medium

-

Osimertinib dimesylate (serial dilutions)

-

96-well flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at an optimal density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with serial dilutions of osimertinib. Include vehicle-treated control wells. Incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the logarithm of the osimertinib concentration to determine the IC50 value.

Mechanisms of Resistance

Despite the efficacy of osimertinib, acquired resistance can develop. Understanding these mechanisms is crucial for the development of next-generation therapies.

On-Target Resistance: EGFR C797S Mutation

The most common on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain.[21] This mutation substitutes the cysteine residue at position 797 with a serine. Since the covalent bond formation between osimertinib and EGFR is dependent on the thiol group of cysteine, this substitution prevents the irreversible binding of the drug, thereby restoring the kinase activity of the receptor.[21]

Off-Target Resistance: Bypass Pathway Activation

Resistance can also occur through the activation of alternative signaling pathways that bypass the need for EGFR signaling. The most frequently observed mechanism is the amplification of the MET proto-oncogene.[14] MET amplification leads to the activation of the MET receptor tyrosine kinase, which can then activate downstream signaling pathways, such as the PI3K/AKT pathway, independently of EGFR. Other less common bypass mechanisms include amplification or mutations in HER2, PIK3CA, KRAS, and BRAF.[14]

Diagram of Osimertinib Resistance Mechanisms

Caption: Osimertinib Resistance Mechanisms.

Conclusion

Osimertinib dimesylate represents a significant advancement in the targeted therapy of EGFR-mutant NSCLC. Its core mechanism of action, characterized by the irreversible and highly selective inhibition of sensitizing and T790M resistance mutations in EGFR, provides a strong rationale for its clinical efficacy. The comprehensive data presented in this guide, from in vitro potency and pharmacokinetic properties to landmark clinical trial results, underscore its role as a standard-of-care treatment. Continued research into the mechanisms of resistance to osimertinib is essential for the development of future therapeutic strategies to further improve outcomes for patients with EGFR-mutant NSCLC.

References

- 1. ajmc.com [ajmc.com]

- 2. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Osimertinib Versus Comparator EGFR TKI as First-Line Treatment for EGFR-Mutated Advanced NSCLC: FLAURA China, A Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. esmo.org [esmo.org]

- 10. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]

- 11. ovid.com [ovid.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 14. Osimertinib vs Platinum/Pemetrexed in Patients With EGFR T790M Advanced NSCLC - The ASCO Post [ascopost.com]

- 15. Osimertinib in advanced EGFR T790M-positive non-small-cell lung cancer: the clinical impact of AURA3 - Pirker - Translational Cancer Research [tcr.amegroups.org]

- 16. ascopubs.org [ascopubs.org]

- 17. AURA3 trial: does Tagrisso (osimertinib) have the potential to become the new standard of care for second-line treatment of patients with EGFR T790M mutation-positive locally advanced or metastatic NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Osimertinib versus platinum-pemetrexed for patients with EGFR T790M advanced NSCLC and progression on a prior EGFR-tyrosine kinase inhibitor: AURA3 overall survival analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. EGFR mutation analysis for prospective patient selection in AURA3 phase III trial of osimertinib versus platinum-pemetrexed in patients with EGFR T790M-positive advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ASCO – American Society of Clinical Oncology [asco.org]

- 21. benchchem.com [benchchem.com]

The Target Selectivity Profile of Osimertinib Dimesylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. Its clinical success is underpinned by a highly selective kinase inhibition profile, demonstrating potent activity against sensitizing EGFR mutations (such as L858R and exon 19 deletions) and the key resistance mutation T790M, while notably sparing wild-type (WT) EGFR. This selectivity minimizes off-target toxicities commonly associated with earlier generation EGFR TKIs. This technical guide provides a comprehensive overview of the target selectivity profile of osimertinib dimesylate, detailing its inhibitory activity, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.

Mechanism of Action and Target Selectivity

Osimertinib is a mono-anilino-pyrimidine compound that functions as an irreversible inhibitor of EGFR. It forms a covalent bond with the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain. This irreversible binding effectively blocks the kinase activity of the receptor, leading to the inhibition of downstream signaling pathways that drive tumor cell proliferation and survival.

A key feature of osimertinib is its remarkable selectivity for mutant forms of EGFR over the wild-type receptor. This selectivity is crucial for its favorable safety profile, as inhibition of WT EGFR in healthy tissues is associated with dose-limiting toxicities such as rash and diarrhea.

Quantitative Kinase Inhibition Profile

The selectivity of osimertinib has been extensively characterized through biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values of osimertinib against various EGFR mutants and other kinases.

Table 1: Biochemical IC50 Values of Osimertinib Against EGFR Variants

| EGFR Variant | IC50 (nM) | Reference(s) |

| Sensitizing Mutations | ||

| L858R | ~1.2-12 | [1][2] |

| Exon 19 Deletion | ~1.3-12.92 | [1][2] |

| Resistance Mutation | ||

| L858R/T790M | ~1-11.44 | [2] |

| Exon 19 Del/T790M | ~15 | [3] |

| Wild-Type | ||

| Wild-Type EGFR | ~480-493.8 | [2][3] |

| Tertiary Resistance Mutation | ||

| L858R/T790M/C797S | >1000 | [4] |

| Exon 19 Del/T790M/C797S | >1000 | [4] |

Note: IC50 values can vary between studies due to different experimental conditions.

Table 2: Cellular IC50 Values of Osimertinib in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference(s) |

| PC-9 | Exon 19 Deletion | 23 | [5] |

| H3255 | L858R | ~12 | |

| H1975 | L858R/T790M | 4.6-5 | [5] |

| PC-9ER | Exon 19 Del/T790M | 13-166 | [6] |

| Calu-3 | Wild-Type | 650 | |

| H2073 | Wild-Type | 461 |

Note: IC50 values can vary between studies due to different experimental conditions.

Selectivity Against the ErbB Family and Other Kinases

Osimertinib exhibits selectivity not only among EGFR variants but also across the broader human kinome. While its primary targets are mutant forms of EGFR, it has shown some activity against other members of the ErbB family, albeit at higher concentrations.

Table 3: Selectivity of Osimertinib against other Kinases

| Kinase | Type | Activity | Reference(s) |

| HER2 (ErbB2) | Receptor Tyrosine Kinase | Moderate Inhibition | |

| HER3 (ErbB3) | Receptor Tyrosine Kinase | Upregulation observed post-treatment | [7] |

| HER4 (ErbB4) | Receptor Tyrosine Kinase | Limited data available | |

| ACK1 | Non-receptor Tyrosine Kinase | Inhibition observed | |

| ALK | Receptor Tyrosine Kinase | Inhibition observed | |

| BLK | Non-receptor Tyrosine Kinase | Inhibition observed |

Experimental Protocols

The characterization of osimertinib's selectivity profile relies on a suite of robust biochemical and cellular assays. The following sections provide detailed methodologies for these key experiments.

Biochemical Kinase Assay (ADP-Glo™ Assay)

This assay measures the direct inhibitory effect of osimertinib on the enzymatic activity of purified EGFR kinase domains.

Objective: To determine the IC50 value of osimertinib against specific EGFR variants in a cell-free system.

Materials:

-

Recombinant human EGFR kinase domains (WT, L858R, T790M, etc.)

-

ATP

-

Tyrosine kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[8]

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

Osimertinib dimesylate (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega)[8]

-

384-well microplates

Procedure:

-

Prepare a 2X ATP/substrate cocktail in tyrosine kinase buffer.[8]

-

Dispense 1 µL of serially diluted osimertinib or DMSO (vehicle control) into the wells of a 384-well plate.[8]

-

Add 2 µL of the appropriate EGFR enzyme dilution to each well and pre-incubate for 30 minutes at room temperature.[8]

-

Initiate the kinase reaction by adding 2 µL of the 2X ATP/substrate cocktail to each well.

-

Incubate the reaction for 60 minutes at room temperature.[8]

-

Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[9]

-

Add 10 µL of Kinase Detection Reagent and incubate for 30-60 minutes at room temperature.[9]

-

Read the luminescence on a plate reader.

-

Plot the percentage of inhibition against the log concentration of osimertinib to determine the IC50 value using non-linear regression analysis.

Cellular EGFR Phosphorylation Assay (Western Blot)

This assay assesses the ability of osimertinib to inhibit EGFR autophosphorylation and downstream signaling in a cellular context.

Objective: To visualize the dose-dependent inhibition of EGFR, AKT, and ERK phosphorylation by osimertinib.

Materials:

-

NSCLC cell lines (e.g., H1975)

-

Cell culture medium and supplements

-

Osimertinib dimesylate

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH)[8]

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours (optional, to reduce basal signaling).

-

Treat cells with a range of osimertinib concentrations for 2-4 hours.[10]

-

For some cell lines, stimulate with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.[8]

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[8]

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]

-

Incubate the membrane with the desired primary antibody overnight at 4°C.[8]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities to determine the relative levels of phosphorylated and total proteins.

Cell Proliferation Assay (Ba/F3 Cells)

This assay determines the effect of osimertinib on the proliferation of cells engineered to be dependent on specific EGFR mutations for survival.

Objective: To determine the IC50 of osimertinib in cells expressing various EGFR mutations.

Materials:

-

Ba/F3 cells stably expressing different EGFR variants

-

RPMI-1640 medium with 10% FBS

-

Osimertinib dimesylate

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent

-

Luminometer or spectrophotometer

Procedure:

-

Seed Ba/F3 cells expressing the EGFR mutant of interest in a 96-well plate at a density of 3,000-5,000 cells per well in the absence of IL-3.[12]

-

Add serially diluted osimertinib or DMSO (vehicle control) to the wells.

-

Incubate the plates for 72 hours at 37°C in a CO₂ incubator.[13]

-

For CellTiter-Glo® assay, add the reagent to each well, incubate, and measure luminescence.[13]

-

For MTT assay, add MTT reagent, incubate, solubilize formazan (B1609692) crystals, and measure absorbance.

-

Calculate cell viability as a percentage of the vehicle control and plot against the log concentration of osimertinib to determine the IC50 value.

EGFR Signaling Pathways and Osimertinib's Point of Intervention

EGFR activation triggers a cascade of intracellular signaling events that are crucial for cell growth and survival. The two major downstream pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[2] Osimertinib, by inhibiting EGFR autophosphorylation, effectively blocks the activation of these critical pro-survival pathways.

Conclusion

The target selectivity profile of osimertinib dimesylate is a testament to the power of structure-based drug design in oncology. Its high potency against sensitizing and T790M-resistant EGFR mutations, coupled with its sparing of wild-type EGFR, provides a significant therapeutic window and a favorable safety profile. The experimental methodologies detailed in this guide are fundamental to the preclinical characterization of such targeted therapies, enabling a thorough understanding of their mechanism of action and selectivity. As resistance to osimertinib emerges, primarily through the C797S mutation, the continued application of these techniques will be crucial in the development of next-generation EGFR inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Molecular Target in EGFR-mutant Lung Cancer Treated With the Combination of Osimertinib and Pemetrexed | Anticancer Research [ar.iiarjournals.org]

- 8. benchchem.com [benchchem.com]

- 9. promega.com [promega.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. benchchem.com [benchchem.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. reactionbiology.com [reactionbiology.com]

The Preclinical Journey of Osimertinib Dimesylate: A Deep Dive into its Pharmacokinetics and Metabolism

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical pharmacokinetics (PK) and metabolism of osimertinib (B560133) dimesylate, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical findings, offering a comprehensive resource for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this pivotal oncology therapeutic.

Executive Summary

Osimertinib is a potent and selective irreversible inhibitor of both EGFR-TKI sensitizing mutations and the T790M resistance mutation.[1][2] Its preclinical development involved extensive characterization in various animal models to establish its pharmacokinetic profile and metabolic fate, which are crucial for predicting its clinical efficacy and safety. This guide details the significant preclinical data, including its superior brain penetration compared to earlier-generation EGFR-TKIs and species-specific metabolic pathways.

Pharmacokinetics

Osimertinib exhibits predictable pharmacokinetic properties in preclinical models, characterized by slow absorption and extensive tissue distribution.[3]

Absorption and Distribution

Following oral administration, osimertinib is absorbed, reaching maximum plasma concentrations at varying times depending on the preclinical model. It has a large volume of distribution, indicating significant penetration into tissues.[3] A critical feature of osimertinib is its ability to cross the blood-brain barrier, a significant advantage for treating central nervous system (CNS) metastases.[3][4][5]

Table 1: Pharmacokinetic Parameters of Osimertinib in Mice

| Dose | Cmax (ng/mL) | AUC0-24h (ng·h/mL) | Brain-to-Plasma Ratio | Reference |

| 5 mg/kg | 235 | 2840 | 2.5 | [3] |

| 25 mg/kg | 1410 | 19100 | 1.8 | [3] |

Table 2: Comparative Brain Distribution of EGFR-TKIs in Mice

| Compound | Dose | Brain:Plasma Cmax Ratio | AUC Tissue:Plasma Ratio | Reference |

| Osimertinib | 25 mg/kg | 3.41 | 1.7 - 2.8 | [5] |

| Gefitinib | 100 mg/kg | 0.21 | Not Reported | [5] |

| Rociletinib | 50 mg/kg | <0.08 | Not Reported | [5] |

| Afatinib | 20 mg/kg | <0.36 | Not Reported | [5] |

Table 3: Pharmacokinetic Parameters of Osimertinib in Rats (Single Oral Dose)

| Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Vd (L/kg) | CL (L/h/kg) | Reference |

| 4.5 mg/kg | 28.49 | 4.5 | 14.96 ± 3.44 | 233.82 ± 66.68 | 10.84 ± 1.94 | [6] |

Metabolism

The metabolism of osimertinib is primarily mediated by cytochrome P450 (CYP) enzymes, with significant species differences observed in preclinical studies.[7] In humans, CYP3A4 and CYP3A5 are the major enzymes responsible for its metabolism, leading to two active metabolites, AZ5104 and AZ7550.[8][9][10] In mice, the murine Cyp2d gene cluster plays a more dominant role.[7] The primary metabolic pathways are oxidation and dealkylation.[3][9]

Table 4: In Vitro Metabolic Stability of Osimertinib

| System | Key Finding | Reference |

| Human Liver Microsomes (HLM) | Much greater stability than in MLM | [7] |

| Mouse Liver Microsomes (MLM) | Lower stability compared to HLM | [7] |

Table 5: Active Metabolites of Osimertinib

| Metabolite | Potency Compared to Osimertinib | Reference |

| AZ5104 | More potent against mutant and wild-type EGFR | [9][11] |

| AZ7550 | Comparable potency and selectivity profile | [9] |

Excretion

Osimertinib and its metabolites are eliminated through both hepatic and renal routes.[9] Preclinical data indicates that the majority of the dose is excreted in the feces (68%) with a smaller portion in the urine (14%).[9] Unchanged osimertinib accounts for a small fraction of the excreted dose.[9]

Experimental Protocols

In Vivo Pharmacokinetic Studies

-

Animal Models: Studies have been conducted in various models including CD-1 mice, Swiss athymic nu-nu (nude) mice, SCID mice, and Sprague-Dawley (SD) rats.[6][11]

-

Dosing: For oral administration, osimertinib was typically dissolved in a vehicle such as 1% Polysorbate 80 in water or 0.5% sodium carboxymethylcellulose.[6][11] Intravenous administration has been performed using a solution of dimethylacetamide and water.[11]

-

Sample Collection: Blood samples were collected at multiple time points post-administration via methods like the oculi chorioideae vein.[6] Plasma was separated by centrifugation.[12] For tissue distribution studies, brain and tumor tissues were collected and homogenized.[12]

-

Bioanalysis: Quantification of osimertinib and its metabolites in plasma and tissue homogenates was performed using validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods.[6][13]

In Vitro Metabolism Studies

-

Systems: Recombinant cytochrome P450 enzymes and liver microsomal preparations from different species (human, mouse) were used to identify the metabolic pathways.[7]

-

Methodology: The stability of osimertinib was assessed by incubating the compound with liver microsomes and analyzing the depletion of the parent drug over time.[7]

Blood-Brain Barrier Penetration Studies

-

In Vivo Models: Mice and cynomolgus monkeys were used to assess brain penetration.[4]

-

Methodology: Following administration of osimertinib, brain and plasma concentrations were measured at various time points to calculate brain-to-plasma ratios.[5] Positron emission tomography (PET) with [11C]-labeled osimertinib has also been used in non-human primates to visualize brain exposure.[3][4]

Visualizations

Caption: Osimertinib inhibits mutant EGFR signaling pathways.

Caption: Preclinical pharmacokinetic study workflow.

Caption: Major metabolic pathways of osimertinib.

References

- 1. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. dovepress.com [dovepress.com]

- 9. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exposure–Response Analysis of Osimertinib in Patients with Advanced Non-Small-Cell Lung Cancer | MDPI [mdpi.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Determination of osimertinib concentration in rat plasma and lung/brain tissues - PMC [pmc.ncbi.nlm.nih.gov]

Osimertinib Dimesylate: An In-Depth Technical Guide to its Off-Target Effects in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (B560133) dimesylate, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations and the T790M resistance mutation. Its high selectivity for mutant EGFR over wild-type EGFR minimizes certain on-target toxicities. However, the emergence of resistance and potential for off-target effects remain critical areas of investigation. This technical guide provides a comprehensive overview of the known and predicted off-target effects of osimertinib in various cancer cell lines, presenting quantitative data, detailed experimental methodologies, and visual representations of affected signaling pathways to aid researchers in drug development and resistance mechanism studies.

Quantitative Data on Off-Target Kinase Inhibition

A comprehensive understanding of a kinase inhibitor's selectivity is paramount. The following tables summarize the known and predicted off-target kinases of osimertinib, with quantitative data on their inhibition.

Table 1: Biochemically Determined Off-Target Kinase Inhibition of Osimertinib

| Kinase | IC50 (nM) | Assay Type | Cancer Type Context | Reference |

| MNK1 | 324 | Z'-LYTE Kinase Assay | Glioblastoma | [1] |

| MNK2 | 48.6 | Z'-LYTE Kinase Assay | Glioblastoma | [1] |

Table 2: Kinome-Wide Profiling of Osimertinib at 1 µM

Data sourced from Carna Biosciences' kinome scan of 60 FDA-approved kinase inhibitors. The table below presents a selection of kinases with significant inhibition.

| Kinase Family | Kinase | Percent Inhibition at 1 µM |

| TK | EGFR (Wild Type) | >90% |

| TK | ERBB2 (HER2) | 70-90% |

| TK | ERBB4 (HER4) | 50-70% |

| TK | BLK | >90% |

| TK | LCK | >90% |

| TK | SRC | 70-90% |

| TK | YES1 | 70-90% |

| CAMK | MELK | >90% |

| CAMK | DAPK1 | 70-90% |

| STE | STK10 | >90% |

| Other | GAK | >90% |

Table 3: Computationally Predicted Off-Target Kinases of Osimertinib

| Kinase | Prediction Method | Reference |

| Janus kinase 3 (JAK3) | PharmMapper, DRAR-CPI | [2][3] |

| Mitogen-activated protein kinases (MAPKs) | PharmMapper, DRAR-CPI | [2][3] |

| Lymphocyte-specific protein tyrosine kinase (LCK) | PharmMapper, DRAR-CPI | [2][3] |

| Cell division protein kinase 2 (CDK2) | PharmMapper, DRAR-CPI | [2][3] |

| Proto-oncogene tyrosine-protein kinase Src | PharmMapper, DRAR-CPI | [2][3] |

Off-Target Signaling Pathways

Osimertinib's off-target effects can modulate several critical signaling pathways, contributing to both therapeutic and resistance mechanisms.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a central regulator of cell proliferation, differentiation, and survival.[4] Off-target inhibition of kinases within this pathway, such as MNK1 and MNK2, by osimertinib can lead to downstream effects on protein translation and cell fate.[1]

Caption: Off-target inhibition of the MAPK/ERK pathway by osimertinib.

PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is another crucial signaling cascade that governs cell growth, metabolism, and survival.[5] Aberrant activation of this pathway is a known mechanism of resistance to EGFR inhibitors. While osimertinib primarily targets EGFR upstream, its off-target effects on kinases that cross-talk with this pathway can influence therapeutic outcomes.

Caption: Osimertinib's impact on the PI3K/AKT/mTOR pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide overviews of key experimental protocols used to identify and characterize the off-target effects of osimertinib.

Kinome Profiling

Objective: To assess the inhibitory activity of osimertinib against a broad panel of kinases.

Methodology: A common method is the Mobility Shift Assay (MSA), which measures the conversion of a substrate peptide to a phosphopeptide by a specific kinase.

Detailed Protocol (Adapted from Carna Biosciences):

-

Reaction Setup: Prepare a reaction mixture containing the kinase, a fluorescently labeled substrate peptide, ATP, and varying concentrations of osimertinib in an appropriate buffer.

-

Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration to allow the kinase reaction to proceed.

-

Termination: Stop the reaction by adding a termination buffer containing EDTA.

-

Electrophoretic Separation: Apply the reaction mixture to a microfluidic chip. An electric current is then applied to separate the substrate and phosphopeptide based on their charge and size.

-

Detection and Analysis: The separated peptides are detected by fluorescence. The ratio of the phosphopeptide to the total peptide is calculated to determine the percentage of kinase inhibition at each osimertinib concentration. IC50 values are then calculated from the dose-response curves.

Cellular Thermal Shift Assay (CETSA)

Objective: To determine the direct binding of osimertinib to its on-target and off-target proteins in a cellular context.

Methodology: CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability.

Detailed Protocol:

-

Cell Treatment: Treat intact cancer cells with either vehicle (DMSO) or a specific concentration of osimertinib for a defined period.

-

Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

-

Cell Lysis: Lyse the cells to release the proteins.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods such as Western blotting or mass spectrometry.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the osimertinib-treated samples compared to the vehicle control indicates target engagement.

Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).

Phosphoproteomics

Objective: To identify and quantify changes in protein phosphorylation in response to osimertinib treatment, providing insights into altered signaling pathways.

Methodology: This typically involves mass spectrometry-based analysis of enriched phosphopeptides.

Detailed Protocol:

-

Cell Culture and Treatment: Grow cancer cell lines and treat with osimertinib or vehicle control for various time points.

-

Cell Lysis and Protein Digestion: Lyse the cells in a buffer containing phosphatase and protease inhibitors. Extract proteins, reduce, alkylate, and digest them into peptides using an enzyme like trypsin.

-

Phosphopeptide Enrichment: Enrich the phosphopeptides from the total peptide mixture using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the phosphopeptides and phosphorylation sites using database search algorithms. Quantify the relative abundance of each phosphopeptide between different treatment conditions.

-

Bioinformatics Analysis: Perform pathway analysis and kinase substrate enrichment analysis to identify the signaling pathways and kinases that are modulated by osimertinib.

Caption: A typical workflow for a phosphoproteomics experiment.

Off-Target Effects in Different Cancer Cell Lines

While extensively studied in NSCLC, the off-target effects of osimertinib are also being investigated in other cancer types.

-

Glioblastoma: In EGFR-negative glioblastoma cells, osimertinib has been shown to induce cell death by targeting MNK1 and MNK2, which are downstream effectors of the MAPK signaling pathway.[1] It has also been observed to impair the survival of glioblastoma cells by inhibiting RAS activation.[3][6]

-

Colon Cancer: In colorectal cancer (CRC) cell lines, osimertinib has been found to decrease proliferation and induce apoptosis, partially through the inhibition of the PI3K/AKT pathway.[7]

-

Breast Cancer: The Genomics of Drug Sensitivity in Cancer database reports IC50 values for osimertinib in several breast cancer cell lines, suggesting potential activity, although specific off-target mechanisms in this context are less well-defined.

Conclusion

This technical guide provides a consolidated resource on the off-target effects of osimertinib dimesylate in cancer cell lines. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a foundation for researchers to further explore the multifaceted actions of this important therapeutic agent. A thorough understanding of osimertinib's off-target profile is essential for predicting and overcoming resistance, identifying potential new therapeutic applications, and developing next-generation kinase inhibitors with improved selectivity and efficacy. Further research, particularly detailed proteomic and phosphoproteomic studies across a broader range of cancer cell lines, will continue to refine our understanding of osimertinib's complex mechanism of action.

References

- 1. Osimertinib successfully combats EGFR-negative glioblastoma cells by inhibiting the MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systematic analysis of the potential off-target activities of osimertinib by computational target fishing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Phosphoproteomics of osimertinib-tolerant persister cells reveals targetable kinase-substrate signatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. P10.31.A OSIMERTINIB AND OTX008 IMPAIR SURVIVAL OF GLIOBLASTOMA CELLS BY INHIBITING RAS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PUMA mediates the anti-cancer effect of osimertinib in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Osimertinib Dimesylate for Uncommon EGFR Mutations: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring common EGFR mutations (exon 19 deletions and L858R). However, a notable percentage of EGFR-mutated NSCLCs are driven by uncommon mutations, which represent a heterogeneous group of alterations with varying sensitivity to different EGFR TKIs. This technical guide provides a comprehensive overview of the research on osimertinib for the treatment of NSCLC with uncommon EGFR mutations, focusing on quantitative data, experimental methodologies, and key signaling pathways.

Mechanism of Action of Osimertinib

Osimertinib is an irreversible EGFR-TKI that selectively targets both EGFR-sensitizing mutations and the T790M resistance mutation.[1] It forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain.[2] This irreversible binding blocks the downstream signaling pathways that are crucial for cell proliferation and survival, primarily the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways.[3] A key advantage of osimertinib is its selectivity for mutant EGFR over wild-type EGFR, which translates to a more favorable safety profile compared to earlier generation TKIs.[1]

EGFR Signaling Pathway and Inhibition by Osimertinib

The binding of ligands, such as epidermal growth factor (EGF), to the EGFR triggers a conformational change and autophosphorylation of the intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events that promote cell growth, proliferation, and survival. In NSCLC with activating EGFR mutations, the receptor is constitutively active, leading to uncontrolled cell growth.[4][5][6] Osimertinib's mechanism of action is to block this aberrant signaling.

Caption: EGFR Signaling Pathway and Point of Osimertinib Inhibition.

Clinical Efficacy of Osimertinib in Uncommon EGFR Mutations

Multiple studies have investigated the efficacy of osimertinib in patients with NSCLC harboring uncommon EGFR mutations. The following tables summarize the quantitative data from key clinical trials.

Table 1: Efficacy of Osimertinib in the KCSG-LU15-09 Trial

The KCSG-LU15-09 was a multicenter, open-label, single-arm, phase II study conducted in Korea.[7] Patients with metastatic or recurrent NSCLC with uncommon EGFR mutations (excluding exon 19 deletion, L858R, T790M, and exon 20 insertions) were enrolled.[5][7]

| Mutation Subtype | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) |

| Overall | 36 | 50.0% | 8.2 months |

| G719X | 19 | 53% | 8.2 months |

| L861Q | 9 | 78% | 15.2 months |

| S768I | 8 | 38% | 12.3 months |

Data sourced from Cho et al., J Clin Oncol, 2020 and Park et al., ASCO, 2018.[5][7]

Table 2: Efficacy of First-Line Osimertinib in the UNICORN Trial

The UNICORN study was a multicenter, open-label, single-group, phase II non-randomized clinical trial in Japan for previously untreated patients with metastatic NSCLC harboring uncommon EGFR mutations (excluding exon 20 insertions).[8][9]

| Patient Cohort | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Duration of Response (mDoR) |

| Overall | 40 | 55.0% | 9.4 months | 22.7 months |

| Solitary Uncommon Mutations | 23 | 45.5% | 5.4 months | 22.7 months |

| Compound Uncommon Mutations | 17 | 66.7% | 9.8 months | Not Reached |

Data sourced from Goto et al., JAMA Oncol, 2024.[8]

Table 3: Efficacy of Osimertinib in Atypical Exon 19 and Compound Mutations

A study at Johns Hopkins University evaluated first-line osimertinib in patients with NSCLC harboring rare EGFR exon 19 mutations (non E746_A750del) or compound mutations.[10]

| Mutation Type | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |

| Overall | 37 | 76% | 13 months | 36 months |

| Atypical Exon 19 | 25 | 80% | 12 months | 48 months |

| Compound | 12 | 67% | 14 months | 36 months |

Data sourced from Cheunkarndee et al., 2023.[10]

Experimental Protocols

Detailed, step-by-step protocols for the cited clinical trials are not fully publicly available. However, this section outlines the general methodologies for key preclinical and clinical experiments based on published literature.

EGFR Mutation Analysis in Clinical Trials

The identification of EGFR mutations is a critical step in patient selection for targeted therapy.

-

Sample Collection : Tumor tissue is obtained through biopsy or surgical resection and is typically formalin-fixed and paraffin-embedded (FFPE).[11] Alternatively, liquid biopsies (blood samples) can be used to analyze circulating tumor DNA (ctDNA).[11]

-

DNA Extraction : DNA is extracted from the tumor tissue or plasma.

-

Mutation Detection : Various methods can be employed for mutation detection, including:

-

Direct Sequencing (Sanger Sequencing) : A traditional method used to sequence EGFR exons 18-21.[12]

-

Real-Time PCR-based methods (e.g., Amplification Refractory Mutation System - ARMS) : These are sensitive methods for detecting specific known mutations.[12]

-

Next-Generation Sequencing (NGS) : Allows for the simultaneous analysis of multiple genes and can identify a broader range of mutations, including rare and novel ones.

-

Preclinical Evaluation of Osimertinib

Preclinical studies are essential to understand the activity of osimertinib against various EGFR mutations. A general workflow for such studies is depicted below.

Caption: Generalized Experimental Workflow for Preclinical Evaluation.

These assays determine the concentration of a drug required to inhibit cell growth by 50% (IC50).

-

Cell Seeding : EGFR-mutant NSCLC cell lines are seeded in 96-well plates.[4]

-

Drug Treatment : Cells are treated with serial dilutions of osimertinib for a specified period (e.g., 72 hours).[4]

-

Viability Measurement : Cell viability is assessed using methods like:

-

Data Analysis : The results are plotted to determine the IC50 value.

This technique is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins.[13]

-

Cell Lysis : After treatment with osimertinib, cells are lysed to extract proteins.[13]

-

Protein Quantification : The protein concentration of the lysates is determined.[13]

-

SDS-PAGE : Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[13]

-

Protein Transfer : The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting : The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK) and a loading control (e.g., β-actin or GAPDH).[8][13]

-

Detection : The membrane is then incubated with a secondary antibody conjugated to an enzyme that allows for chemiluminescent or fluorescent detection.[13]

-

Data Analysis : The intensity of the protein bands is quantified to determine the effect of osimertinib on protein phosphorylation.[13]

These models are used to evaluate the efficacy of a drug in a living organism.

-

Cell Implantation : Human NSCLC cells with uncommon EGFR mutations are implanted into immunocompromised animals, such as mice or zebrafish.[14]

-

Tumor Growth : Once tumors are established, the animals are randomized into treatment and control groups.[4]

-

Drug Administration : Osimertinib is administered to the treatment group, typically via oral gavage.[4]

-

Monitoring : Tumor volume and the general health of the animals are monitored regularly.[4]

-

Endpoint Analysis : At the end of the study, tumors are excised and can be further analyzed by methods such as immunohistochemistry or western blotting.

Conclusion

Osimertinib has demonstrated promising clinical activity in patients with NSCLC harboring a range of uncommon EGFR mutations, particularly L861Q. The efficacy varies depending on the specific mutation, highlighting the importance of accurate molecular profiling to guide treatment decisions. Preclinical studies have elucidated the mechanism of action of osimertinib and continue to be crucial for understanding its activity against newly identified rare mutations and for investigating mechanisms of resistance. This guide provides a foundational understanding for researchers and drug development professionals working to advance the treatment of EGFR-mutated NSCLC.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. ascopubs.org [ascopubs.org]

- 6. Osimertinib and pterostilbene in EGFR-mutation-positive non-small cell lung cancer (NSCLC) [ijbs.com]

- 7. Osimertinib for Patients With Non-Small-Cell Lung Cancer Harboring Uncommon EGFR Mutations: A Multicenter, Open-Label, Phase II Trial (KCSG-LU15-09) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. First-Line Osimertinib for Previously Untreated Patients With NSCLC and Uncommon EGFR Mutations: The UNICORN Phase 2 Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. patientpower.info [patientpower.info]

- 12. saudithoracicsociety.org [saudithoracicsociety.org]

- 13. benchchem.com [benchchem.com]

- 14. Zebrafish Xenograft Model of Human Lung Cancer for Evaluating Osimertinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Penetration of the Blood-Brain Barrier by Osimertinib Dimesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has become a cornerstone in the treatment of EGFR-mutated non-small cell lung cancer (NSCLC).[1][2] A significant challenge in this patient population is the high incidence of brain metastases.[3][4] The efficacy of systemic therapies against central nervous system (CNS) lesions is often limited by the blood-brain barrier (BBB), a highly selective barrier that protects the brain.[5] This technical guide provides an in-depth analysis of the studies investigating the BBB penetration of osimertinib, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Preclinical Evidence of Blood-Brain Barrier Penetration

An extensive body of preclinical research has demonstrated that osimertinib possesses superior BBB penetration compared to earlier-generation EGFR-TKIs.[6][7] These studies, employing a range of in vitro and in vivo models, have been crucial in establishing the CNS activity of the drug.

Quantitative Preclinical Data

The following table summarizes key quantitative metrics from various preclinical studies, highlighting osimertinib's favorable characteristics for CNS penetration.

| Parameter | Model System | Osimertinib Value | Comparator TKI Values | Reference |

| Efflux Ratio | In vitro human BBB efflux transporters | 3.2 | Rociletinib: 4.61, Afatinib: 11.5 | [8][9] |

| Free Brain-to-Plasma Ratio (Kp,uu) | Rat | 0.21 | Other TKIs: ≤ 0.12 | [8][10][11] |

| AUC Tissue:Plasma Ratio | Mouse | 1.7 to 2.8 | - | [9] |

| Brain/Blood Kp | Cynomolgus Macaque (PET Imaging) | 2.6 | - | [8][10][11] |

| Cmax % Injected Dose (%ID) | Cynomolgus Macaque (PET Imaging) | 1.5 | - | [8][10][11] |

Experimental Protocols: Preclinical Assessment

In Vitro Efflux Assays:

-

Objective: To determine if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are highly expressed at the BBB and actively pump drugs out of the brain.[12][13]

-

Methodology:

-

Madin-Darby Canine Kidney (MDCK) or Caco-2 cells, which express these transporters, are cultured on a semi-permeable membrane in a Transwell plate system, forming a monolayer that mimics the BBB.[14]

-

The test compound (e.g., osimertinib) is added to either the apical (blood side) or basolateral (brain side) chamber.

-

After a set incubation period, the concentration of the compound in the opposite chamber is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The apparent permeability (Papp) is calculated in both directions (apical-to-basolateral and basolateral-to-apical).

-

The efflux ratio is determined by dividing the Papp (basolateral-to-apical) by the Papp (apical-to-basolateral). A low efflux ratio (typically < 2-3) suggests the compound is not a significant substrate for efflux transporters.[8][10]

-

In Vivo Brain Penetration Studies (Rodent Models):

-

Objective: To measure the concentration of the drug in the brain relative to the plasma.

-

Methodology:

-

The test compound is administered to rodents (e.g., rats, mice) via oral gavage or intravenous injection.[15]

-

At various time points post-administration, blood and brain tissue samples are collected.[16]

-

Plasma is separated from the blood. Brain tissue is homogenized.

-

The concentration of the drug in both plasma and brain homogenate is quantified using LC-MS/MS.[17]

-

To account for protein binding, equilibrium dialysis is often used to determine the unbound fraction of the drug in both plasma (fup) and brain (fub).

-

The key metric, Kp,uu (unbound brain-to-unbound plasma concentration ratio), is calculated. A Kp,uu close to 1 suggests free diffusion across the BBB, while a value > 1 may indicate active influx, and < 1 may indicate active efflux.[8][18]

-

Positron Emission Tomography (PET) Imaging:

-

Objective: To non-invasively visualize and quantify drug distribution in the brain of living subjects in real-time.[5][19]

-

Methodology:

-

Osimertinib is radiolabeled with a positron-emitting isotope, such as Carbon-11 ([11C]).[6][20]

-

The radiolabeled compound is administered intravenously to a subject (e.g., a cynomolgus macaque).[6]

-

The subject is placed in a PET scanner, which detects the gamma rays produced by the annihilation of positrons.

-

Dynamic images are acquired over time to track the distribution and concentration of the radiotracer in the brain and other tissues.

-

Quantitative analysis allows for the calculation of parameters like the percentage of the injected dose (%ID) that reaches the brain and the brain-to-blood concentration ratio (Kp).[20][21]

-

Clinical Evidence of CNS Efficacy

The promising preclinical data translated into significant clinical activity. Several large-scale clinical trials have demonstrated osimertinib's efficacy in treating and preventing brain metastases in patients with EGFR-mutated NSCLC.

Quantitative Clinical Data

The following table summarizes key CNS efficacy data from pivotal clinical trials.

| Trial | Patient Population | Metric | Osimertinib Monotherapy | Osimertinib + Chemo | Comparator | Reference |

| FLAURA | 1st-Line, with CNS Mets | CNS PFS (HR) | - | - | 0.48 (vs. Erlotinib/Gefitinib) | [13][22] |

| FLAURA | 1st-Line, with CNS Mets | CNS ORR | 91% | - | 68% (in patients with measurable CNS lesions) | [23] |

| FLAURA2 | 1st-Line, with CNS Mets (cFAS) | CNS ORR | 69% | 73% | - | [24][25][26] |

| FLAURA2 | 1st-Line, with CNS Mets (cFAS) | CNS Complete Response | 43% | 59% | - | [24][25][26] |

| FLAURA2 | 1st-Line, with CNS Mets (cFAS) | CNS PFS (HR) | - | 0.58 (vs. Osimertinib mono) | - | [24] |

| AURA3 | 2nd-Line (T790M+), with CNS Mets | CNS PFS | 11.7 months | - | 5.6 months (Chemotherapy) | [27] |

| Phase II Pilot Study (NCT02736513) | Treatment-Naïve, Asymptomatic Brain Mets | Intracranial ORR | 84.2% | - | - | [2] |

| ODIN-BM (PET Study) | EGFRm NSCLC with Brain Mets | Brain Exposure (%ID) | 1.5% | - | - | [20] |

cFAS: CNS Full Analysis Set; CNS: Central Nervous System; HR: Hazard Ratio; ORR: Objective Response Rate; PFS: Progression-Free Survival.

Experimental Protocols: Clinical Assessment

Patient Selection and Trial Design:

-

Clinical trials such as FLAURA and FLAURA2 enrolled patients with EGFR-mutated (Exon 19 deletion or L858R) advanced NSCLC.[25]

-

A key component of these trials was the mandatory inclusion of patients with stable or asymptomatic brain metastases at baseline.[24][27]

-

Patients were randomized to receive either osimertinib (as monotherapy or in combination with chemotherapy) or a standard-of-care comparator.[24][26]

Brain Imaging and Response Assessment:

-

Protocol: All patients underwent mandatory brain imaging, typically with magnetic resonance imaging (MRI), at baseline, at scheduled intervals, and at the time of suspected disease progression.[24][25]

-

Review: To ensure unbiased evaluation, CNS scans were assessed by a Blinded Independent Central Review (BICR) committee, often composed of neuroradiologists.[24]

-

Criteria: CNS response was evaluated using the Response Assessment in Neuro-Oncology Brain Metastases (RANO-BM) criteria or a modified version of the Response Evaluation Criteria in Solid Tumors (RECIST 1.1) adapted for CNS lesions.

-

Endpoints: Key CNS-specific endpoints included:

-

CNS Objective Response Rate (ORR): The proportion of patients with a complete or partial disappearance of CNS lesions.[25]

-

CNS Progression-Free Survival (PFS): The length of time from trial initiation until CNS disease progression or death from any cause.[25]

-

CNS Duration of Response (DOR): The time from the first documented response until CNS progression or death.

-

Mechanism of Action and EGFR Signaling

Osimertinib's efficacy stems from its potent and selective inhibition of both EGFR-sensitizing mutations and the T790M resistance mutation.[2][13] In the context of brain metastases, its ability to cross the BBB allows it to engage its target within the CNS.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligand (like EGF), activates several downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[4][28] These pathways are critical for cell proliferation, survival, and invasion.[29] In EGFR-mutated NSCLC, the receptor is constitutively active, leading to uncontrolled cell growth and metastasis.[28] Osimertinib irreversibly binds to the cysteine residue at position 797 in the ATP-binding pocket of the mutant EGFR kinase domain, blocking its activity and shutting down these downstream pro-survival signals.[13]

Conclusion

The successful development of osimertinib as a treatment for EGFR-mutated NSCLC with brain metastases is a testament to a rational drug design approach that prioritized BBB penetration. Extensive preclinical studies using a variety of in vitro and in vivo models quantitatively demonstrated its superior ability to cross the BBB compared to previous generations of TKIs. These findings were subsequently validated in robust clinical trials, which showed significant CNS efficacy in terms of response rates and progression-free survival. The detailed experimental protocols and quantitative data presented in this guide underscore the critical importance of evaluating CNS penetration early in the development of targeted therapies for cancers with a high propensity for brain metastasis.

References

- 1. Osimertinib for EGFR-Mutant Lung Cancer with Brain Metastases: Results from a Single-Center Retrospective Study [cancer.fr]

- 2. academic.oup.com [academic.oup.com]

- 3. Epidermal growth factor receptor mutations and brain metastases in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Management of Brain Metastases in Epidermal Growth Factor Receptor Mutant Non-Small-Cell Lung Cancer [frontiersin.org]

- 5. How is drug distribution in the brain measured? [synapse.patsnap.com]

- 6. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity | Scilit [scilit.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Preclinical Comparison of the Blood-brain barrier Permeability of Osimertinib with Other EGFR TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. portal.fis.tum.de [portal.fis.tum.de]

- 12. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Central nervous system activity of first-line osimertinib in epidermal growth factor receptor-mutant advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. e-century.us [e-century.us]

- 18. researchgate.net [researchgate.net]

- 19. Imaging Technologies for Cerebral Pharmacokinetic Studies: Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Brain exposure of osimertinib in patients with epidermal growth factor receptor mutation non‐small cell lung cancer and brain metastases: A positron emission tomography and magnetic resonance imaging study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Highlights from the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cancercommons.org [cancercommons.org]

- 23. High-Dose Osimertinib for CNS Progression in EGFR+ NSCLC: A Multi-Institutional Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 24. CNS Efficacy of Osimertinib With or Without Chemotherapy in Epidermal Growth Factor Receptor-Mutated Advanced Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ascopubs.org [ascopubs.org]

- 26. EGFR-Mutated Advanced NSCLC CNS Efficacy With Combination of Osimertinib and Chemotherapy - The ASCO Post [ascopost.com]

- 27. Osimertinib for EGFR‐Mutant Lung Cancer with Brain Metastases: Results from a Single‐Center Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 28. probiologists.com [probiologists.com]

- 29. Treatment of brain metastases in non-small cell lung cancer (NSCLC) patients with epidermal growth factor receptor (EGFR) mutations: the role of EGFR tyrosine kinase inhibitors - Karachaliou - Annals of Palliative Medicine [apm.amegroups.org]

The Impact of Osimertinib Dimesylate on PI3K/AKT Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations and the T790M resistance mutation. Its primary mechanism of action involves the irreversible inhibition of mutant EGFR, leading to the suppression of downstream signaling pathways critical for tumor growth and survival. This technical guide provides an in-depth analysis of the effect of osimertinib dimesylate on the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling cascade, a key pathway implicated in both sensitivity and resistance to EGFR-targeted therapies. This document details the molecular interactions, summarizes key quantitative findings from preclinical studies, provides comprehensive experimental protocols, and visualizes the signaling pathways and experimental workflows using Graphviz diagrams.

Introduction: Osimertinib and the PI3K/AKT Pathway

Osimertinib is a potent and selective inhibitor of both EGFR-TKI sensitizing and T790M resistance mutations, with significantly less activity against wild-type EGFR.[1] By binding covalently to the cysteine-797 residue in the ATP-binding pocket of mutant EGFR, osimertinib effectively blocks its kinase activity.[2] This inhibition prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][2]

The PI3K/AKT pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism. In many cancers, including NSCLC, this pathway is constitutively active due to mutations in EGFR or other upstream activators, or through alterations in pathway components such as PIK3CA (encoding the p110α catalytic subunit of PI3K) and the tumor suppressor PTEN.[3][4] Activation of this pathway is a known mechanism of resistance to first and second-generation EGFR TKIs, and emerging evidence demonstrates its critical role in acquired resistance to osimertinib.[3][5]

Mechanism of Action: Osimertinib's Effect on PI3K/AKT Signaling

Upon activation by upstream signals, such as through a mutated and constitutively active EGFR, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, including mTOR, which in turn promotes protein synthesis and cell growth.

Osimertinib, by inhibiting mutant EGFR, prevents the initial activation of PI3K, thereby blocking the entire downstream cascade. This leads to a reduction in the levels of phosphorylated AKT (p-AKT) and its downstream effectors, such as phosphorylated S6 ribosomal protein (p-S6), ultimately resulting in decreased cell proliferation and increased apoptosis in sensitive cancer cells.[4]

However, in the context of resistance, alterations in the PI3K/AKT pathway can uncouple it from EGFR signaling. For instance, activating mutations in PIK3CA or loss of the tumor suppressor PTEN can lead to constitutive activation of the pathway, rendering the cells less dependent on EGFR for survival and proliferation. In such cases, even though osimertinib effectively inhibits EGFR, the PI3K/AKT pathway remains active, driving tumor cell survival and conferring resistance.[3][5]

Quantitative Data on Osimertinib's Effect on the PI3K/AKT Pathway

The following tables summarize quantitative data from preclinical studies investigating the impact of osimertinib on key components of the PI3K/AKT signaling pathway in various NSCLC cell lines.

| Cell Line | EGFR Mutation Status | PI3K/AKT Pathway Status | Treatment | Effect on p-AKT (Ser473) | Reference |

| PC-9 | Exon 19 deletion | Wild-type | Osimertinib (10 nM) | Significant decrease | [4] |

| H1975 | L858R, T790M | Wild-type | Osimertinib (100 nM) | Significant decrease | [4] |

| PC-9 PIK3CA H1047R | Exon 19 deletion | PIK3CA H1047R mutation | Osimertinib (160 nM) | Sustained p-AKT levels | [1][6] |

| HCC827 PTEN KO | Exon 19 deletion | PTEN knockout | Osimertinib (160 nM) | Sustained p-AKT levels | [1][6] |

Table 1: Effect of Osimertinib on p-AKT Levels in NSCLC Cell Lines.

| Cell Line | EGFR Mutation Status | PI3K/AKT Pathway Status | Osimertinib IC50 (nM) | Reference |

| PC-9 | Exon 19 deletion | Wild-type | ~15 | [7] |

| H1975 | L858R, T790M | Wild-type | ~12 | [7] |

| PC-9 PIK3CA H1047R | Exon 19 deletion | PIK3CA H1047R mutation | >1000 | [1][6] |

| HCC827 PTEN KO | Exon 19 deletion | PTEN knockout | >1000 | [1][6] |

Table 2: Cell Viability (IC50) of Osimertinib in NSCLC Cell Lines with Different PI3K/AKT Pathway Status.

Experimental Protocols

Western Blot Analysis of PI3K/AKT Pathway Proteins

This protocol describes the methodology for assessing the phosphorylation status of key proteins in the PI3K/AKT pathway in response to osimertinib treatment.

Materials:

-

NSCLC cell lines (e.g., PC-9, H1975, and their resistant derivatives)

-

Cell culture medium and supplements

-

Osimertinib dimesylate

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., rabbit anti-p-AKT (Ser473), rabbit anti-AKT, rabbit anti-p-S6, rabbit anti-S6, rabbit anti-EGFR, rabbit anti-p-EGFR, and mouse anti-β-actin)

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of osimertinib or vehicle (DMSO) for the specified duration (e.g., 4 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.

-

Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

-

Cell Viability Assay

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of osimertinib.

Materials:

-

NSCLC cell lines

-

96-well plates

-

Cell culture medium

-

Osimertinib dimesylate

-

CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density.

-

Drug Treatment: After 24 hours, treat the cells with a serial dilution of osimertinib or vehicle control.

-

Incubation: Incubate the plates for 72-120 hours.

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curve to calculate the IC50 value.

Visualizations

Signaling Pathway Diagrams

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. benchchem.com [benchchem.com]

- 3. ccrod.cancer.gov [ccrod.cancer.gov]